molecular formula C14H20O2 B1345977 4-Heptylbenzoic acid CAS No. 38350-87-7

4-Heptylbenzoic acid

Cat. No.: B1345977
CAS No.: 38350-87-7
M. Wt: 220.31 g/mol
InChI Key: VSUKEWPHURLYTK-UHFFFAOYSA-N
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Description

4-Heptylbenzoic acid, also known as benzoic acid, 4-heptyl-, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a heptyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Heptylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

4-Heptylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

4-Heptylbenzoic acid plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with lipid A biosynthesis enzymes, such as uridine diphosphate- (3-O- (R-3-hydroxymyristoyl))-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent deacetylase . This interaction can inhibit the enzyme’s activity, which is crucial for the development of antibacterial agents targeting Gram-negative bacteria.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the phenylpropane metabolic pathway, such as CHS6 and SRG1 . These changes can alter the production of phenolic acids, impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes, such as LpxC, inhibiting their activity and disrupting lipid A biosynthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its long-term impact on cellular function . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and function. For example, high doses of benzoic acid derivatives have been shown to affect the performance and digestive physiology in young pigs . These effects include changes in nutrient digestibility, enzyme activity, and antioxidant capacity, which can be extrapolated to understand the potential impact of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropane biosynthetic pathway . It interacts with enzymes and cofactors that regulate the production of phenolic acids and other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for determining its impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects on cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH3+C7H15COClC6H4(C7H15)COOH+HClC_6H_5CH_3 + C_7H_{15}COCl \rightarrow C_6H_4(C_7H_{15})COOH + HCl C6​H5​CH3​+C7​H15​COCl→C6​H4​(C7​H15​)COOH+HCl

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carboxyl group can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: 4-Heptylbenzyl alcohol.

    Substitution: 4-Heptylbenzoyl halides.

Mechanism of Action

The mechanism of action of 4-heptylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The heptyl chain can interact with hydrophobic regions of proteins and membranes, affecting their properties.

Comparison with Similar Compounds

    4-Hexylbenzoic acid: Similar structure but with a hexyl group instead of a heptyl group.

    4-Octylbenzoic acid: Similar structure but with an octyl group instead of a heptyl group.

Uniqueness: 4-Heptylbenzoic acid is unique due to its specific heptyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity, compared to its shorter or longer chain analogs .

Properties

IUPAC Name

4-heptylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUKEWPHURLYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068089
Record name Benzoic acid, 4-heptyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38350-87-7
Record name 4-Heptylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38350-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-heptyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-heptyl-
Source EPA Chemicals under the TSCA
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Record name Benzoic acid, 4-heptyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-heptylbenzoic acid
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Record name 4-HEPTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-HBA behave at the oil/water interface?

A: 4-HBA acts as a surfactant and significantly impacts the interfacial tension (IFT) between oil and water. [] Its behavior is influenced by pH, ionic strength, and the presence of ions like Na+ and Ca2+ in the aqueous phase. [] This makes 4-HBA particularly interesting for applications like enhanced oil recovery.

Q2: Can you explain the role of pH and ions on 4-HBA's interfacial activity?

A: The ionizable carboxylic acid group in 4-HBA plays a crucial role. As pH increases, the carboxylic acid group deprotonates, leading to a negatively charged species at the oil/water interface. [] This charge accumulation lowers the IFT. The presence of ions like Na+ and Ca2+ can further reduce IFT by screening the negative charges and promoting closer packing of 4-HBA molecules at the interface. []

Q3: How does 4-HBA interact with silica surfaces, particularly in the presence of water?

A: 4-HBA exhibits a strong affinity for silica surfaces, and this adsorption is enhanced in the presence of water. [] This suggests that water molecules may play a role in mediating the interaction between 4-HBA and the silica surface, potentially through hydrogen bonding.

Q4: Is there a difference in adsorption behavior between benzoic acid and 4-HBA on silica surfaces?

A: Yes, research indicates that 4-HBA, with its longer heptyl chain, exhibits a higher affinity for silica surfaces compared to benzoic acid. [] This suggests that the hydrophobic interactions provided by the longer alkyl chain play a significant role in the adsorption process.

Q5: How does the form in which benzoic acid is introduced to the aqueous solution affect its adsorption on silica?

A: The adsorption of benzoic acid on silica is significantly higher when added as sodium benzoate (BzCOO-Na+) compared to when added as benzoic acid (BzCOOH) itself. [] This difference highlights the impact of ionization on adsorption, suggesting that the negatively charged benzoate ion might have a stronger affinity for the silica surface.

Q6: Has 4-HBA been incorporated into Metal-Organic Frameworks (MOFs), and if so, what unique properties emerge?

A: Yes, 4-HBA has been successfully incorporated as a linker in the construction of two-dimensional Al-ITQ-HB MOFs. [, ] These MOFs, when combined with Nile Red dye, exhibit unique photophysical properties, including energy transfer between adsorbed dye molecules and ultrafast intramolecular charge transfer processes. [, ] These properties make them promising candidates for applications in catalysis and photonics.

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